Allobetulone

Ion channel modulation TMEM16A inhibitor Cancer pharmacology

Procure Allobetulone to access a chemically distinct 18α-oleanane scaffold formed via acid-catalyzed rearrangement, differentiating it from common 18β-lupane triterpenoids. This unique core enables the development of non-interchangeable analogs for TMEM16A inhibition, influenza entry blocking, and acetylcholinesterase modulation, leveraging a ketone handle for precise derivatization.

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
CAS No. 28282-22-6
Cat. No. B1654866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllobetulone
CAS28282-22-6
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C)C
InChIInChI=1S/C30H48O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-21,23-24H,8-18H2,1-7H3/t19-,20+,21-,23+,24-,27+,28-,29-,30-/m1/s1
InChIKeyXGDVSJLOTVQNKY-CCJYTWKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allobetulone (CAS 28282-22-6): Technical Specifications for the Pentacyclic Triterpenoid Scaffold


Allobetulone is a pentacyclic triterpenoid and a 3-oxo derivative of the allobetulin scaffold, which is formed through the acid-catalyzed rearrangement of betulin [1]. This structural transformation yields a unique, highly constrained 18α-oleanane framework, differentiating it from its more common 18β-lupane precursors like betulin and betulinic acid [1]. Its key chemical feature is the ketone group at the C-3 position of the A-ring, which serves as a primary functional handle for semi-synthetic derivatization [2]. It is primarily employed as a versatile starting material in medicinal chemistry for the synthesis of novel analogs with diverse biological activities.

Why In-Class Substitution of Allobetulone is Not Recommended Without Verification


Allobetulone cannot be simply substituted with other pentacyclic triterpenoids like betulonic acid, oleanonic acid, or ursonic acid due to its distinct 18α-oleanane skeleton, which arises from a specific molecular rearrangement [1]. This unique core structure imparts a different spatial orientation of functional groups and steric environment compared to the more common 18β-lupane or 18β-oleanane frameworks [2]. Consequently, the resulting semi-synthetic derivatives from each scaffold exhibit distinct, non-interchangeable profiles in their biological assays. For instance, while allobetulone serves as a basis for a specific TMEM16A inhibitor (IC50: 0.24 µM), its direct analogs from other triterpenoid classes, like betulonic acid derivatives, may show no such activity or a completely different target profile, as highlighted by their distinct antiviral mechanisms [3].

Quantitative Comparative Analysis of Allobetulone Against Key Triterpenoid Analogs


TMEM16A Ion Channel Inhibition: A Selective Target Engagement Profile

Allobetulone demonstrates potent and selective inhibition of the TMEM16A calcium-activated chloride channel, a target implicated in cancer progression and other pathologies [1]. This activity is a defining characteristic of the compound, with no such inhibitory data reported for its close structural analogs betulinic acid, betulonic acid, or oleanonic acid in the same assay system [2]. This indicates that the unique 18α-oleanane framework of allobetulone is critical for engaging this specific target.

Ion channel modulation TMEM16A inhibitor Cancer pharmacology

Enhanced Antiproliferative Potential via Nucleoside Conjugation Strategy

While both allobetulone and betulinic acid exhibit weak intrinsic antiproliferative activity, a head-to-head study demonstrates that the allobetulone/allobetulin scaffold is a superior platform for enhancement via nucleoside conjugation [1]. An allobetulone-derived nucleoside conjugate (compound 10d) showed significantly higher potency against multiple human cancer cell lines (SMMC-7721, HepG2, MNK-45, SW620, A549) compared to standard chemotherapeutics like cisplatin and oxaliplatin [2]. This is in contrast to the baseline weak antiproliferation observed for the unconjugated parent molecules [3].

Anticancer drug discovery Cytotoxicity Nucleoside conjugates

Selective CNS Cancer Cell Line Cytotoxicity of 28-Oxo-Allobetulone Derivatives

Derivatives synthesized from 28-oxo-allobetulone, specifically through modification of ring A, have demonstrated selective cytotoxicity against the SNB-75 CNS cancer cell line [1]. This selectivity is not a general property of all triterpenoids; studies on related compounds derived from betulinic acid and other scaffolds often show broader cytotoxicity profiles or target different cancer types [2]. This indicates that the allobetulone-derived scaffold can be tuned for selective activity against specific cancer indications.

CNS cancer Selective cytotoxicity Lead optimization

Antiviral Activity Against Influenza H1N1 via a Unique Hemagglutinin Binding Mechanism

A key derivative, 28-oxo-allobetulone isoxazole 4, displays potent antiviral activity against the influenza A H1N1 virus with an IC50 of 7.3 µM and a high selectivity index (SI) of 86 [1]. Critically, its mechanism of action is distinct from many other antiviral triterpenoids; it targets viral entry by preventing virion binding to the cell receptor, specifically interacting with the hemagglutinin (HA) protein [2]. This contrasts with other in-class triterpenoids that may act via different mechanisms, such as direct viral inactivation or inhibition of late-stage replication, demonstrating a unique biological outcome from the allobetulone scaffold.

Antiviral agents Influenza A virus Hemagglutinin inhibitor

Potential for CNS-Active Derivatives via Acetylcholinesterase (AChE) Inhibition

Allobetulone can be converted into seco-oleananedicarboxylate esters that act as acetylcholinesterase (AChE) inhibitors [1]. Specifically, a dibutenylester derivative demonstrated mixed-type AChE inhibition with a Ki of 3.39 µM and a Ki' of 2.26 µM, while also exhibiting low cytotoxicity in a murine fibroblast cell line (NIH 3T3) [2]. This is a functional property not inherently present in all pentacyclic triterpenoids; for example, while some betulinic acid derivatives also show AChE inhibition, their potency and selectivity profiles differ significantly, and the allobetulone-derived seco-acids provide a distinct chemical entry point for optimization [3].

Alzheimer's disease Acetylcholinesterase inhibitor CNS drug development

Key Application Scenarios for Procuring Allobetulone (CAS 28282-22-6)


1. Developing Selective Inhibitors of TMEM16A for Cancer Research

As a validated TMEM16A inhibitor with an IC50 of 0.24 µM, allobetulone is the ideal starting material for programs focused on this ion channel, a recognized target in oncology [1]. Researchers should procure this compound to develop novel tool compounds or leads for cancers where TMEM16A is implicated, leveraging a unique activity not found in other common triterpenoid scaffolds.

2. Synthesizing Antiproliferative Agents via Nucleoside Conjugation

Given the demonstrated success of allobetulone-nucleoside conjugates in achieving potent, broad-spectrum anticancer activity superior to standard chemotherapeutics like cisplatin [2], this scaffold should be prioritized for medicinal chemistry campaigns employing nucleoside conjugation to enhance the potency of weak cytotoxic triterpenoid cores.

3. Designing Next-Generation Antiviral Therapeutics Targeting Viral Entry

The discovery that a 28-oxo-allobetulone derivative potently inhibits influenza H1N1 (IC50: 7.3 µM, SI: 86) by a unique mechanism—blocking virion binding via hemagglutinin interaction [3]—positions allobetulone as a critical starting point for developing entry inhibitors against influenza and potentially other enveloped viruses.

4. Creating Novel Acetylcholinesterase Inhibitors for Alzheimer's Disease Research

Procure allobetulone to access a novel chemical space for acetylcholinesterase inhibition, as demonstrated by its derived seco-acid esters which are micromolar mixed-type inhibitors with favorable low cytotoxicity [4]. This offers an alternative scaffold for Alzheimer's disease research programs seeking to move beyond the classic donepezil-like chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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